Bleomycin A5 Hydrochloride Salt
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Overview
Description
Bleomycin A5 Hydrochloride Salt is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillus. It is part of the bleomycin family, which includes several related compounds such as bleomycin A2 and B2. This compound is primarily used as an antineoplastic agent in chemotherapy, particularly for treating various types of cancer, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, testicular cancer, ovarian cancer, and cervical cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bleomycin A5 Hydrochloride Salt involves complex multi-step processes. The initial steps include the fermentation of Streptomyces verticillus to produce the bleomycin complex. This complex is then subjected to various purification processes, including chromatography, to isolate Bleomycin A5. The isolated compound is then converted into its hydrochloride salt form through a reaction with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the purity and quality of the final product. The production process is strictly regulated to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Bleomycin A5 Hydrochloride Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of metal ions such as iron.
Reduction: Reduction reactions can occur under specific conditions, altering the compound’s structure and activity.
Substitution: Various substitution reactions can modify the functional groups attached to the bleomycin molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal ions like iron.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of reactive oxygen species, which play a crucial role in the compound’s antineoplastic activity .
Scientific Research Applications
Bleomycin A5 Hydrochloride Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycopeptide antibiotics and their interactions with metal ions.
Biology: The compound is used to study DNA damage and repair mechanisms due to its ability to induce single and double-strand breaks in DNA.
Medicine: It is widely used in chemotherapy for treating various cancers.
Mechanism of Action
Bleomycin A5 Hydrochloride Salt exerts its effects primarily through the inhibition of DNA synthesis. It binds to DNA and induces single and double-strand breaks, leading to cell death. The compound’s activity is dependent on the presence of oxygen and metal ions, which facilitate the formation of reactive oxygen species. These species cause oxidative damage to DNA, ultimately leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bleomycin A2: Another member of the bleomycin family, used similarly in chemotherapy.
Bleomycin B2: Also used in cancer treatment, with a slightly different structure and activity profile.
Uniqueness
Bleomycin A5 Hydrochloride Salt is unique due to its specific structure and the presence of the hydrochloride salt form, which enhances its solubility and stability. This makes it particularly effective in clinical applications and research settings .
Properties
Molecular Formula |
C57H90ClN19O21S2 |
---|---|
Molecular Weight |
1477.0 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4R)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24-,25-,26+,27+,31+,32-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,55-,56+;/m1./s1 |
InChI Key |
NRVKJXFKQWUKCB-YOXWSFJOSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Origin of Product |
United States |
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